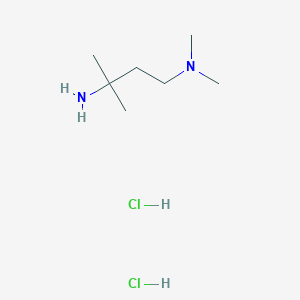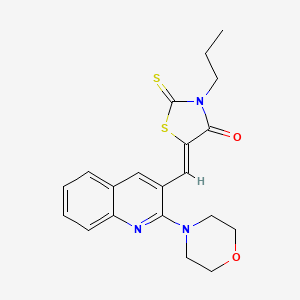
(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one, also known as MPT0B392, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A series of compounds related to (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one were synthesized, highlighting the chemical versatility and potential for creating derivatives with tailored properties for specific applications. The structural confirmation of these derivatives, including thiazolidin-4-one derivatives, was achieved using single crystal X-ray crystallography, demonstrating their potential as scaffolds in drug design and synthesis (Hassan et al., 2015).
Antimicrobial Activity
- Novel derivatives of the parent compound have shown broad-spectrum antimicrobial activity. For instance, certain synthesized compounds exhibited very good antibacterial and excellent antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Desai et al., 2013).
Potential Inhibitors
- Exploration into the use of similar structures as inhibitors for the cytolytic protein perforin revealed that certain derivatives could inhibit the lytic activity of both isolated perforin protein and perforin delivered in situ by natural killer cells, suggesting potential therapeutic applications in controlling immune responses (Spicer et al., 2013).
Material Science Applications
- A novel series of thiazolone-based zinc complexes, related to the structure , were synthesized and characterized for their intense fluorescence emission, large Stokes shifts, and ON/OFF/ON fluorescence switching properties induced by acid/base vapor. This suggests potential applications in environmental monitoring and luminescent materials (Lin et al., 2016).
Antidiabetic Activity
- Hybrid compounds incorporating elements of the thiazolidin-4-one structure demonstrated significant antidiabetic activity against streptozotocin-induced diabetic rats. This suggests the potential of such compounds in the development of new antidiabetic drugs (Jangam & Wankhede, 2019).
Wirkmechanismus
Zukünftige Richtungen
The future research directions would depend on the biological activity of the compound. Given the known activities of thioxothiazolidinones, potential research directions could include further exploration of its medicinal properties, modifications to improve its activity or reduce side effects, and studies to understand its mechanism of action .
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h3-6,12-13H,2,7-11H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDRWORYZANCW-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2579417.png)
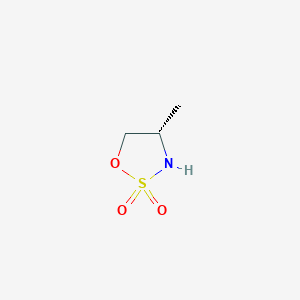
![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)
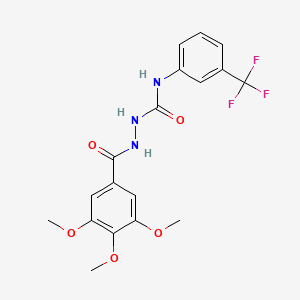

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)


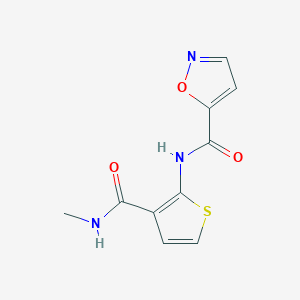

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2579431.png)
